
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a piperidine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
- (4-Ethylpiperidin-4-yl)(pyrrolidin-1-yl)methanone
- (4-Hydroxy-piperidin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine and pyrrolidine ring makes it a versatile compound in various research and industrial applications .
Biological Activity
(4-Methylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H20N2O and a molecular weight of approximately 196.29 g/mol. It features a piperidine ring substituted with a methyl group and a pyrrolidine ring linked through a carbonyl group, which contributes to its unique structural characteristics.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of use, which may include anti-cancer, anti-inflammatory, and neuroprotective effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-Cancer Activity : Derivatives containing piperidine and pyrrolidine rings have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that this compound may protect against neurodegenerative diseases by modulating neurotransmitter systems .
- Anti-Tubercular Properties : Preliminary findings indicate that it may possess activity against Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment.
Study 1: Anti-Cancer Properties
A study evaluated the anti-cancer effects of this compound on human breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound was found to downregulate key survival pathways in these cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to enhance levels of neurotrophic factors, indicating its role in promoting neuronal survival and function .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C11H20N2O | Contains both piperidine and pyrrolidine rings; potential anti-cancer properties |
Pyrrolidine Derivatives | Varies | Known for various biological activities including anti-tumor effects |
Piperidine Derivatives | Varies | Widely used in drug development; known for diverse pharmacological effects |
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(4-methylpiperidin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-9-4-5-12-8-10(9)11(14)13-6-2-3-7-13/h9-10,12H,2-8H2,1H3 |
InChI Key |
LPRMQFDXQQLJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C(=O)N2CCCC2 |
Origin of Product |
United States |
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